molecular formula C15H17NO B389756 N-(4-methoxyphenyl)-N-(1-phenylethyl)amine

N-(4-methoxyphenyl)-N-(1-phenylethyl)amine

Cat. No.: B389756
M. Wt: 227.3g/mol
InChI Key: QKBUMGWVDNFABU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(p-Anisyl)-alpha-methylbenzylamine is a chiral amine compound that features a p-anisyl group attached to an alpha-methylbenzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(p-Anisyl)-alpha-methylbenzylamine typically involves the reaction of p-anisaldehyde with ®-alpha-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired chiral amine.

Chemical Reactions Analysis

Types of Reactions

®-N-(p-Anisyl)-alpha-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

®-N-(p-Anisyl)-alpha-methylbenzylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-(p-Anisyl)-alpha-methylbenzylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(p-Anisyl)-alpha-methylbenzylamine: The enantiomer of the compound, which may exhibit different biological activities.

    N-(p-Anisyl)-alpha-methylbenzylamine: The racemic mixture of the compound.

    N-(p-Anisyl)-benzylamine: Lacks the alpha-methyl group, leading to different chemical properties.

Uniqueness

®-N-(p-Anisyl)-alpha-methylbenzylamine is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific interactions with molecular targets also distinguish it from its racemic and achiral counterparts .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3g/mol

IUPAC Name

4-methoxy-N-[(1R)-1-phenylethyl]aniline

InChI

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3/t12-/m1/s1

InChI Key

QKBUMGWVDNFABU-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=CC=C(C=C2)OC

SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.